(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the fourth position, an isopropyl group at the second position, and a dihydropyridine ring structure. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
Pyridine derivatives have been known to interact with various targets, including pyrimidine ribonucleotide synthesis and degradation routes . Pyrimidine ribonucleotides are essential for cell growth and proliferation, making them a potential target for cancer treatment .
Mode of Action
Pyridine-containing compounds have been shown to possess various medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer . The structure-activity relationship study for pyridine derivatives revealed that many compounds exhibited better inhibitory activity than compounds containing different groups at the central pyridine ring .
Biochemical Pathways
Pyridine derivatives have been associated with modulating pyrimidine ribonucleotide synthesis and degradation routes . Depleting pyrimidine ribonucleotide pools has long been considered a strategy to reduce cancer cell growth .
Pharmacokinetics
The structural similarity of many drugs with dna bases such as adenine and guanine is a key factor to explain their effectiveness .
Result of Action
Pyridine derivatives have been shown to possess various medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the iodination of a suitable pyrrolopyridine precursor. The reaction conditions often involve the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrrolopyridine oxides.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2R)-4-Bromo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- (2R)-4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- (2R)-4-Fluoro-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
The presence of the iodine atom in (2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine imparts unique reactivity and biological properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
(2R)-4-iodo-2-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2/c1-6(2)9-5-7-8(11)3-4-12-10(7)13-9/h3-4,6,9H,5H2,1-2H3,(H,12,13)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPOEVXPAJJNMT-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(C=CN=C2N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC2=C(C=CN=C2N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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